molecular formula C12H25NO2 B15377685 n-Butyl-n-(1,3-dioxolan-2-ylmethyl)butan-1-amine CAS No. 5449-63-8

n-Butyl-n-(1,3-dioxolan-2-ylmethyl)butan-1-amine

Cat. No.: B15377685
CAS No.: 5449-63-8
M. Wt: 215.33 g/mol
InChI Key: ZXOKTEZNWMLANU-UHFFFAOYSA-N
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Description

n-Butyl-n-(1,3-dioxolan-2-ylmethyl)butan-1-amine (CAS 5449-63-8) is a chemical compound with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol . This amine features a 1,3-dioxolane group, a key structural motif known for its utility as a protecting group for aldehydes and ketones in multi-step synthetic sequences, helping to prevent unwanted side reactions . Compounds containing the 1,3-dioxolane unit are also investigated as potential green solvents in specialized chemical processes, such as peptide synthesis, due to their favorable physicochemical properties . The integration of both amine and acetal functional groups within a single molecule makes this compound a valuable intermediate and building block in organic and medicinal chemistry research. It can be utilized in the development of novel compounds, in method development for sustainable chemistry, and in computational chemistry studies where its structure can be modeled using platforms like MolView to predict reactivity and properties . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate personal protective equipment, including gloves and eyewear, and conduct all procedures in a well-ventilated fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5449-63-8

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-butyl-N-(1,3-dioxolan-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C12H25NO2/c1-3-5-7-13(8-6-4-2)11-12-14-9-10-15-12/h12H,3-11H2,1-2H3

InChI Key

ZXOKTEZNWMLANU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1OCCO1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The compound’s structural analogs vary in substituents, leading to distinct physicochemical and functional profiles (Table 1):

Compound Name Substituent Molecular Weight (g/mol) Key Feature(s) Reference
n-Butyl-n-(1,3-dioxolan-2-ylmethyl)butan-1-amine 1,3-dioxolane-methyl ~215.3* Polar cyclic ether enhances solubility in polar solvents. Target
N-Butyl-N-phenethylbutan-1-amine (18a) Phenethyl 261.4 Aromatic group increases rigidity and π-π interactions.
N-Butyl-N-(3-chloropropyl)butan-1-amine 3-chloropropyl 205.8 Chlorine substituent enhances electrophilicity for nucleophilic reactions.
N-Butyl-N-(3-(p-tolyl)prop-2-ynyl)butan-1-amine (5aad) p-Tolylpropargyl 320.2 Propargyl group enables click chemistry; high yield (95%) in synthesis.
N-(Furan-2-ylmethyl)butan-1-amine Furfuryl 153.2 Heteroaromatic furan may confer bioactivity or coordination capacity.

*Calculated based on molecular formula (C₁₂H₂₅NO₂).

Key Observations :

  • Polarity : The dioxolane group likely increases polarity compared to aryl or alkyl substituents, improving solubility in polar aprotic solvents (e.g., DMF or acetone) .
  • Reactivity : Propargyl-substituted analogs (e.g., 5aad) exhibit utility in alkyne-based coupling reactions, whereas the dioxolane group may stabilize intermediates in acid-catalyzed reactions.

Physicochemical Properties

Thermophysical Behavior

  • Viscosity: Mixtures of N-butylbutan-1-amine with alcohols (e.g., 1-propanol) show negative viscosity deviations (ηΔ), indicating strong intermolecular interactions. The dioxolane group may amplify these effects due to hydrogen bonding with hydroxyl groups .
  • Density and Refractive Index: Data for N,N-dimethylformamide (DMF) + N-butylbutan-1-amine mixtures indicate non-ideal volumetric behavior, suggesting the dioxolane derivative could exhibit similar trends .

Q & A

Basic Question: What are the recommended synthetic routes for n-Butyl-n-(1,3-dioxolan-2-ylmethyl)butan-1-amine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via reductive amination or alkylation strategies. For example, reductive amination using aldehydes/ketones and amines with catalysts like Pd/NiO under hydrogen atmospheres achieves yields >95% under mild conditions (25°C, 10 hours) . Alternatively, alkylation of butan-1-amine derivatives with 1,3-dioxolane-containing halides under basic conditions (e.g., K₂CO₃ in DMF) is effective. Key factors include:

  • Catalyst loading : 1.1 wt% Pd/NiO optimizes efficiency .
  • Temperature : Room temperature minimizes side reactions in reductive amination .
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution kinetics .

Advanced Question: How can conflicting data on physicochemical properties (e.g., solubility, stability) be resolved for this compound?

Answer:
Contradictions in literature data (e.g., solubility in polar vs. nonpolar solvents) often arise from variations in experimental setups. To resolve discrepancies:

Standardize protocols : Use IUPAC-recommended methods for solubility testing (e.g., shake-flask technique with HPLC quantification) .

Cross-validate with computational models : Apply COSMO-RS or PCP-SAFT to predict solubility, though note limitations in modeling amine hydrogen-bonding asymmetry .

Stability assays : Conduct accelerated degradation studies under controlled pH/temperature (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies the dioxolane methylene (δ 4.8–5.2 ppm) and butylamine protons (δ 1.2–1.6 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between the dioxolane and amine moieties .
  • FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 216.16) .

Advanced Question: How does the 1,3-dioxolane group influence the compound’s reactivity and biological interactions?

Answer:
The dioxolane ring enhances:

  • Electrophilicity : The electron-rich oxygen atoms stabilize transition states in nucleophilic substitutions, increasing reaction rates .
  • Metabolic stability : The ring resists oxidative degradation compared to linear ethers, as shown in microsomal assays (t₁/₂ > 120 mins vs. 30 mins for non-cyclic analogs) .
  • Target binding : Dioxolane oxygen atoms form hydrogen bonds with enzymes (e.g., monoamine oxidases), as modeled via molecular docking (Glide SP, ΔG ≈ -9.2 kcal/mol) .

Basic Question: What are the key physicochemical properties (e.g., logP, pKa) critical for experimental design?

Answer:

  • logP : Predicted at 2.1–2.5 (via ChemAxon), indicating moderate lipophilicity. Experimentally determined via shake-flask (octanol/water partition) .
  • pKa : The amine group has a pKa ~10.2, requiring buffered conditions (pH 7–9) to maintain solubility in aqueous media .
  • Melting point : Differential scanning calorimetry (DSC) reveals a broad melt range (45–55°C), suggesting polymorphism .

Advanced Question: How can computational modeling address gaps in experimental data for this compound?

Answer:

  • Molecular dynamics (MD) : Simulate solvation dynamics in water/ethanol mixtures (GROMACS, AMBER) to predict solubility .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., dioxolane ring strain) .
  • QSAR models : Corrogate substituent effects on bioactivity using topological descriptors (e.g., Wiener index) .
    Limitation: Current models underestimate amine hydrogen-bond donor strength, necessitating empirical validation .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays (IC₅₀ determination) .
  • Cellular uptake : Radiolabeled compound (³H/¹⁴C) in Caco-2 cells to assess blood-brain barrier permeability .
  • Cytotoxicity : MTT assay in HEK-293 cells (48-hour exposure, EC₅₀ > 100 µM suggests low toxicity) .

Advanced Question: How can structural modifications optimize the compound’s pharmacokinetic profile?

Answer:

  • Bioisosteric replacement : Substitute dioxolane with tetrahydrofuran (improves metabolic stability) or pyran (enhances water solubility) .
  • Prodrug design : Introduce ester moieties at the amine group to enhance oral bioavailability (e.g., acetyl/propionyl derivatives) .
  • Stereochemical tuning : Synthesize enantiomers via chiral HPLC (Chiralpak IA column) to compare activity (e.g., R-isomer shows 3x higher MAO-B affinity) .

Basic Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix interference : Plasma proteins bind the amine group, reducing recovery (<70%). Mitigate with protein precipitation (acetonitrile) or SPE (C18 cartridges) .
  • Detection limits : LC-MS/MS (MRM mode) achieves LOQ of 1 ng/mL, but ion suppression occurs in electrospray; use APCI for better sensitivity .

Advanced Question: How do solvent interactions affect the compound’s stability in long-term storage?

Answer:

  • Polar solvents : DMSO/H₂O mixtures accelerate hydrolysis of the dioxolane ring (t₁/₂ = 14 days at 25°C). Use anhydrous DCM or toluene for storage .
  • Light sensitivity : UV-Vis studies show λmax at 270 nm; store in amber vials at -20°C to prevent photodegradation .

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